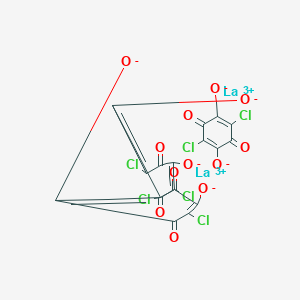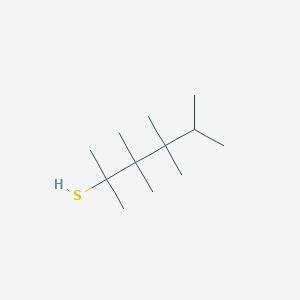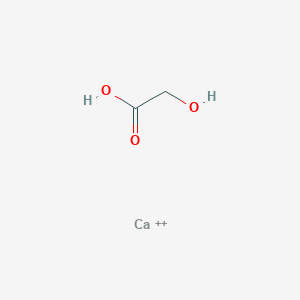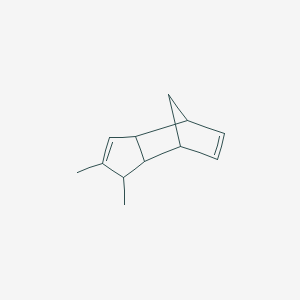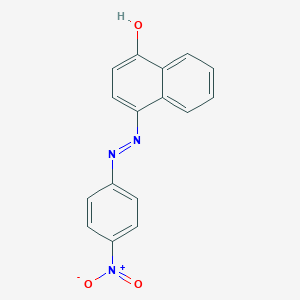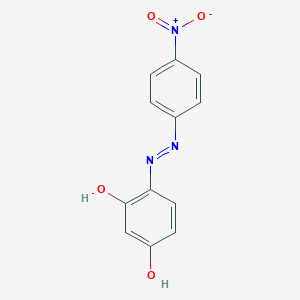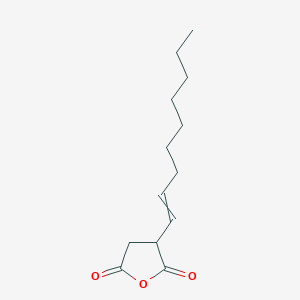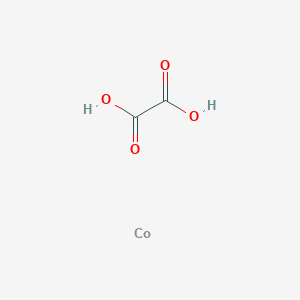
草酸钴
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
Cobaltous oxalate, also known as cobalt(II) oxalate, is an inorganic compound with the chemical formula CoC₂O₄. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry . Cobaltous oxalate is used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications .
科学研究应用
Cobaltous oxalate has several applications in scientific research:
安全和危害
未来方向
作用机制
Target of Action
Cobaltous oxalate, also known as Cobalt(II) oxalate, is an inorganic compound with the formula of CoC2O4 . It is a coordination polymer where the oxalate ligands bridge Co(OH2)2 centres . Each cobalt adopts octahedral coordination geometry
Mode of Action
The mode of action of Cobaltous oxalate is primarily through its interaction with other compounds during synthesis or decomposition. It is used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications . The compound’s interaction with its targets results in changes at the molecular level, often leading to the formation of new compounds.
Biochemical Pathways
Cobaltous oxalate is involved in several biochemical pathways. For instance, it plays a role in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation . This pathway enables the formation of carbonates through a local increase in the pH value in soil caused by the oxalotrophic activity of microorganisms .
Result of Action
The result of Cobaltous oxalate’s action is largely dependent on its application. In the context of its use in the preparation of cobalt catalysts and cobalt metal powder, the result is the formation of these products . In the context of the oxalate-carbonate pathway, its action results in the formation of carbonates .
生化分析
Biochemical Properties
Cobaltous oxalate has been incorporated into a nano-complex with conductive polymer: polyaniline . This interaction between the nano-composite and redox protein influences structural features, dynamics of electron shuttle, and catalysis of immobilized enzyme . The complexation of metal ions in the nano-composite with cofactors in the enzyme molecule leads to the firm linkage of glucose oxidase to the matrix of the nano-composite .
Cellular Effects
It has been shown that the complexation of Cobaltous oxalate with glucose oxidase can hinder the electro-oxidation of glucose .
Molecular Mechanism
Cobaltous oxalate is a coordination polymer where the oxalate ligands bridge Co(OH2)2 centres . Each cobalt adopts octahedral coordination geometry
Temporal Effects in Laboratory Settings
It has been used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications .
Metabolic Pathways
It is known that Cobaltous oxalate is used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications
准备方法
Synthetic Routes and Reaction Conditions: Cobaltous oxalate can be synthesized through the reaction of cobalt(II) salts with oxalic acid. The general reaction is:
Co2++C2O42−→CoC2O4↓
This reaction typically occurs in an aqueous solution, where cobalt(II) chloride or cobalt(II) sulfate is mixed with oxalic acid, resulting in the precipitation of cobaltous oxalate .
Industrial Production Methods: In industrial settings, cobaltous oxalate is often produced as a byproduct of lithium-ion battery recycling. The cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid and then precipitated with ammonium oxalate .
Types of Reactions:
Oxidation: Cobaltous oxalate can be oxidized to form cobalt(III) oxalate complexes.
Reduction: It can be reduced to cobalt metal or cobalt(II) oxide.
Thermal Decomposition: Upon heating, cobaltous oxalate decomposes to form cobalt(II,III) oxide (Co₃O₄) and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Thermal Decomposition: Heating at temperatures around 250°C.
Major Products:
Oxidation: Cobalt(III) oxalate complexes.
Reduction: Cobalt metal or cobalt(II) oxide.
Thermal Decomposition: Cobalt(II,III) oxide (Co₃O₄) and carbon dioxide.
相似化合物的比较
Cobalt(III) oxalate complexes: These include compounds like [Co(C₂O₄)₃]³⁻ and [Co(C₂H₄(NH₂)₂)C₂O₄]⁻.
Nickel-cobalt oxalate: Used as an electrocatalyst for alkaline oxygen evolution reactions.
Uniqueness: Cobaltous oxalate is unique due to its specific coordination geometry and its ability to form various cobalt-based compounds upon decomposition. Its applications in catalysis, battery production, and biomedical fields highlight its versatility compared to other similar compounds .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Cobaltous oxalate can be achieved through a simple precipitation reaction between cobalt(II) chloride and oxalic acid.", "Starting Materials": ["Cobalt(II) chloride", "Oxalic acid", "Distilled water"], "Reaction": [ "Dissolve 5.0 g of cobalt(II) chloride in 50 mL of distilled water in a beaker.", "Add 10.0 g of oxalic acid to the cobalt(II) chloride solution and stir until completely dissolved.", "Heat the solution to 60-70°C with stirring for 30 minutes.", "Allow the solution to cool to room temperature.", "Filter the solution to remove any insoluble impurities.", "Add 50 mL of ethanol to the filtered solution and stir for 30 minutes.", "Collect the precipitate by filtration and wash with ethanol.", "Dry the precipitate in a desiccator over silica gel." ] } | |
CAS 编号 |
814-89-1 |
分子式 |
C2H2CoO4 |
分子量 |
148.97 g/mol |
IUPAC 名称 |
cobalt;oxalic acid |
InChI |
InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI 键 |
GHVNNFKGRJGVLD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[Co+2] |
规范 SMILES |
C(=O)(C(=O)O)O.[Co] |
| 814-89-1 | |
物理描述 |
Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cobalt(II) oxalate dihydrate?
A1: The molecular formula of Cobalt(II) oxalate dihydrate is CoC2O4·2H2O. Its molecular weight is 182.98 g/mol.
Q2: How is Cobalt(II) oxalate typically synthesized?
A2: Cobalt(II) oxalate can be synthesized through various methods, including the reaction of Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) with 1,2-ethanediol [], or by reacting a Cobalt(II) salt with oxalic acid. Different synthesis methods can influence the morphology and properties of the resulting crystals [].
Q3: What spectroscopic techniques are commonly used to characterize Cobalt(II) oxalate?
A3: Common spectroscopic techniques used for characterization include:
- FTIR Spectroscopy: This technique identifies the presence of characteristic functional groups, such as oxalate and water molecules within the structure [, , ].
- X-Ray Diffraction (XRD): This technique reveals the crystal structure and helps determine the phase purity of the synthesized compound [, , , , ].
- Mössbauer Spectroscopy: This technique can provide insights into the oxidation state and coordination environment of the Cobalt atoms within the compound [].
Q4: What happens when Cobalt(II) oxalate dihydrate is heated?
A4: Cobalt(II) oxalate dihydrate undergoes a two-step dehydration process upon heating. The first step involves the removal of water molecules, while the second step involves the decomposition of the anhydrous Cobalt(II) oxalate []. The specific temperatures and mechanisms of these steps can be influenced by factors such as heating rate and atmosphere [, , ].
Q5: How does the sample preparation influence the thermal decomposition of Cobalt(II) oxalate dihydrate?
A5: The thickness of the sample layer significantly impacts the thermal decomposition process. Increasing the sample layer thickness can lead to changes in the observed thermal events, such as the appearance of an additional endothermic peak. This phenomenon is attributed to the shift in the rate-limiting step from interfacial chemical reaction to the diffusion of evolved gases [].
Q6: What are some potential applications of Cobalt(II) oxalate?
A6: Cobalt(II) oxalate finds applications as a precursor material in various fields: * Nanomaterial Synthesis: It serves as a precursor for the synthesis of Cobalt oxide (Co3O4) nanoparticles, which have applications in catalysis, energy storage, and sensing []. * Magnetic Materials: Cobalt(II) oxalate can be used to prepare magnetic materials like Cobalt ferrite, which exhibits interesting magnetic properties and potential applications in various fields []. * Lithium-Ion Batteries: Research explores the use of Cobalt(II) oxalate in conjunction with graphene oxide for enhancing the performance of lithium-ion batteries [].
Q7: Does Cobalt(II) oxalate exhibit catalytic activity?
A7: Cobalt(II) plays a role in catalyzing the ozonation of oxalic acid. This catalytic activity is enhanced at lower pH levels and involves the formation of Cobalt(II)-oxalate complexes, which react with ozone to generate reactive oxygen species like hydroxyl radicals [].
Q8: How does the structure of Cobalt(II) oxalate influence its magnetic properties?
A8: Cobalt(II) oxalate can form different structures depending on the ligands and synthesis conditions. For instance, in α-CoC2O4·2D2O, it forms a linear chain structure exhibiting antiferromagnetic interactions between Cobalt(II) ions, leading to long-range antiferromagnetic order at low temperatures []. The specific magnetic behavior depends on the bridging ligands and the dimensionality of the resulting structure [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



